molecular formula C8H11N3O B7460034 2-(2-Acetamidoethyl)pyrazine

2-(2-Acetamidoethyl)pyrazine

Cat. No. B7460034
M. Wt: 165.19 g/mol
InChI Key: OILNAULSRKGOMZ-UHFFFAOYSA-N
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Description

2-(2-Acetamidoethyl)pyrazine is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrazine and is used in various scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Acetamidoethyl)pyrazine involves the reaction of 2-chloroethylamine hydrochloride with pyrazine-2-carboxylic acid followed by acetylation of the resulting product.

Starting Materials
2-chloroethylamine hydrochloride, pyrazine-2-carboxylic acid, acetic anhydride, triethylamine, dichloromethane, sodium bicarbonate, brine

Reaction
Step 1: Dissolve pyrazine-2-carboxylic acid (1.0 g, 8.2 mmol) and 2-chloroethylamine hydrochloride (1.2 g, 9.0 mmol) in dichloromethane (20 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 2: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid., Step 3: Dissolve the yellow solid in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product as a yellow solid.

Mechanism Of Action

The mechanism of action of 2-(2-Acetamidoethyl)pyrazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

2-(2-Acetamidoethyl)pyrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Acetamidoethyl)pyrazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in the development of novel anticancer agents. However, one limitation of using 2-(2-Acetamidoethyl)pyrazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-Acetamidoethyl)pyrazine. One direction is the development of novel compounds based on the structure of 2-(2-Acetamidoethyl)pyrazine for use in anticancer therapy. Another direction is the investigation of the mechanism of action of 2-(2-Acetamidoethyl)pyrazine and its potential use in the treatment of other diseases. Additionally, further research is needed to determine the potential toxicity of 2-(2-Acetamidoethyl)pyrazine and its suitability for use in various lab experiments.
Conclusion:
In conclusion, 2-(2-Acetamidoethyl)pyrazine is a valuable tool in various scientific research applications. Its ability to inhibit the growth of cancer cells and its potential use in the development of novel anticancer agents make it an important compound in the field of cancer research. Further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential use in the treatment of other diseases.

Scientific Research Applications

2-(2-Acetamidoethyl)pyrazine is used in various scientific research applications, including in the synthesis of novel compounds for drug discovery and as a reagent in biochemical assays. It has been shown to have antitumor activity and is being investigated as a potential anticancer agent.

properties

IUPAC Name

N-(2-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILNAULSRKGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetamidoethyl)pyrazine

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